Ivm aglycone

Description

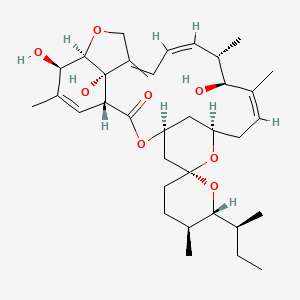

Structure

3D Structure

Properties

CAS No. |

73162-95-5 |

|---|---|

Molecular Formula |

C34H50O8 |

Molecular Weight |

586.8 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

InChI Key |

XOCXXEYUGYTCNG-AOIHNFKZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Appearance |

Off-White Solid |

melting_point |

149-154ºC |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Ivermectin B1 Aglycon; (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B; [6R,13S,25R(S)]-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-(1-methylpropyl)-milbemycin B; |

Origin of Product |

United States |

Foundational & Exploratory

Ivermectin Aglycone: From Discovery to a Cornerstone of Synthetic Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ivermectin, a semi-synthetic derivative of the avermectin family of natural products, stands as a monumental achievement in medicine, recognized with the 2015 Nobel Prize in Physiology or Medicine for its impact on parasitic diseases.[1][2] Its complex 16-membered macrocyclic lactone structure is adorned with a disaccharide moiety at the C13 position, which is critical for its primary mode of action. The removal of this sugar unit to yield ivermectin aglycone is a fundamental step in probing the molecule's structure-activity relationships (SAR) and serves as the gateway to creating novel derivatives. This technical guide provides a comprehensive overview of the discovery of ivermectin's precursors, the methodologies for synthesizing its aglycone core, and its pivotal role as a key intermediate in modern drug discovery.

The Genesis of a "Wonder Drug": Discovery of Avermectins and Ivermectin

The story of ivermectin begins with a global collaboration. In the 1970s, Satoshi Ōmura of the Kitasato Institute in Japan isolated a novel strain of the soil bacterium Streptomyces avermitilis.[1][2][3] This microorganism was sent to Merck, where a team led by William Campbell discovered that its fermentation broth possessed extraordinary anthelmintic properties.[3][4] The active compounds were isolated and named "avermectins," a family of eight closely related macrocyclic lactones.[3]

Through further research, avermectin B1 (a mixture of B1a and B1b) was identified as highly potent. To enhance its safety and efficacy profile, Merck scientists developed a semi-synthetic derivative through the selective catalytic hydrogenation of the 22,23-double bond of avermectin B1.[3][5][6] This new compound was named ivermectin, a drug that would go on to treat debilitating parasitic infections like onchocerciasis (River Blindness) and lymphatic filariasis in hundreds of millions of people.[4][7]

Ivermectin's Mechanism and the Importance of the Aglycone

Ivermectin exerts its potent antiparasitic effect by binding with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][5][8][9] This binding locks the channels open, causing an increased flow of chloride ions that leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite.[1][5][9]

Early SAR studies revealed that the disaccharide at the C13-position is essential for this high-potency activity.[5] The aglycone, lacking this sugar moiety, is over thirtyfold less active in causing parasite paralysis.[3] This makes the synthesis of the aglycone a critical step for two reasons:

-

It confirms the vital role of the sugar in the primary mechanism of action.

-

It provides a unique chemical scaffold—the aglycone core—with a free hydroxyl group at C13, opening a pathway for creating new analogs to explore different biological targets or refine pharmacokinetic properties.

Synthesis of Ivermectin Aglycone: Methodologies and Rationale

Accessing the ivermectin aglycone core is primarily achieved through the controlled cleavage of the glycosidic bond of the parent molecule.

Primary Method: Acid-Catalyzed Hydrolysis

The most established and widely used method for preparing ivermectin aglycone is the hydrolysis of the glycosidic linkage under acidic conditions.[10] This process must be carefully controlled to prevent degradation of the sensitive macrocyclic lactone core.

Detailed Experimental Protocol: Acid-Catalyzed Deglycosylation

-

Solubilization: Dissolve ivermectin (1 equivalent) in a suitable alcoholic solvent, such as methanol or isopropanol, to ensure complete dissolution.

-

Acidification: To the stirred solution, add a 1-5% solution of a strong acid, such as sulfuric acid (H₂SO₄), in the same alcohol.[10] The reaction is typically performed at room temperature.

-

Reaction Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the ivermectin spot/peak and the appearance of a new, less polar product spot/peak (the aglycone) indicates reaction progression.

-

Neutralization (Quenching): Once the starting material is consumed (typically 4-8 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7). This step is crucial to stop the reaction and prevent acid-mediated degradation during workup.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aglycone.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure ivermectin aglycone.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expertise-Driven Rationale for Protocol Choices

-

Acid & Concentration: A strong acid is necessary to protonate the anomeric oxygen of the glycosidic bond, facilitating its cleavage. However, the concentration is kept low (1-5%) to minimize the risk of acid-catalyzed side reactions on the macrocycle, such as dehydration or rearrangements.

-

Solvent Choice: An alcohol like methanol is an excellent choice as it dissolves the ivermectin starting material and the resulting aglycone, and it is compatible with the acidic conditions.

-

Temperature Control: Running the reaction at room temperature provides a controlled rate of hydrolysis. While gentle heating can accelerate the reaction, it significantly increases the risk of product degradation, leading to lower yields and more complex purification.

-

Aqueous Workup: The neutralization and extraction steps are critical for separating the non-polar organic product (aglycone) from the highly polar byproducts (the oleandrose sugars) and the acid catalyst.

Alternative Method: Microbial Biotransformation

An alternative to chemical hydrolysis is the use of microbial fermentation. Specific microorganisms can be employed to perform targeted chemical transformations. For example, adding ivermectin aglycone to a fermentation culture of Saccharopolyspora erythraea can be used to produce hydroxylated derivatives of the aglycone, demonstrating the utility of biotransformation in this chemical space.[11] While not a direct synthesis of the aglycone from ivermectin, this highlights the potential for enzymatic and microbial systems to modify these complex molecules under milder conditions than traditional chemistry.

Comparative Physicochemical and Biological Profile

The removal of the disaccharide unit dramatically alters the molecule's properties.

| Property | Ivermectin (B1a) | Ivermectin Aglycone | Justification for Change |

| Molecular Formula | C₄₈H₇₄O₁₄[1] | C₃₄H₅₀O₈[12][13][14][15] | Loss of the C₁₄H₂₄O₆ disaccharide moiety. |

| Molecular Weight | ~875.1 g/mol [1] | ~586.8 g/mol [12][13][14][15] | Corresponds to the mass of the lost disaccharide. |

| Polarity | More Polar | Significantly Less Polar | Removal of the multiple hydroxyl groups of the sugar unit increases lipophilicity. |

| Antiparasitic Activity | Highly Potent | Dramatically Reduced[3][15][16] | The disaccharide is critical for high-affinity binding to glutamate-gated chloride channels.[5] |

The Central Role of Ivermectin Aglycone in Drug Discovery

The true value of ivermectin aglycone in a research context is its function as a versatile chemical intermediate. It provides a direct and accessible platform for the semi-synthesis of novel ivermectin analogs, allowing for systematic exploration of the macrocycle's therapeutic potential beyond its native antiparasitic activity.

Logical Workflow for Derivative Synthesis

Caption: Synthetic strategy using ivermectin aglycone as a platform for generating novel derivatives.

By using the aglycone as a starting point, research programs can:

-

Attach diverse chemical groups to the C13-hydroxyl to probe new interactions with biological targets.

-

Develop linkers for creating hybrid molecules or antibody-drug conjugates.[10]

-

Explore non-antiparasitic activities, as some studies have shown that the disaccharide is not required for activity at other ion channels, such as the human P2X4 receptor.[17][18][19]

-

Investigate new antiparasitic agents where modifications to the macrocycle might compensate for the loss of the sugar or confer activity against ivermectin-resistant strains.

Conclusion

The synthesis of ivermectin aglycone represents a critical nexus between natural product chemistry and modern medicinal chemistry. While the aglycone itself lacks the potent antiparasitic qualities of its parent, its preparation through controlled acid hydrolysis is a validated and essential process. It provides researchers with an invaluable molecular scaffold, enabling the rational design and synthesis of new chemical entities. The continued exploration of derivatives built from the ivermectin aglycone core holds significant promise for the development of next-generation therapeutics to address a wide range of human and animal diseases.

References

-

Wikipedia. (n.d.). Ivermectin. Retrieved from [Link]

-

Campbell, W. C. (1984). The Discovery of Ivermectin and Other Avermectins. In Pesticide Synthesis Through Rational Approaches (ACS Symposium Series, Vol. 255, pp. 5-20). American Chemical Society. [Link]

-

Crump, A., & Ōmura, S. (2011). Ivermectin, ‘Wonder drug’ from Japan: the human use perspective. Proceedings of the Japan Academy, Series B, 87(2), 13-28. [Link]

-

Hejmadi, M. (2024). Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy. Cureus, 16(3), e56021. [Link]

-

Fountain, S. J., et al. (2024). Structure–activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. British Journal of Pharmacology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ivermectin?. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ivermectin: From Merck Innovation to Global Health Impact. Retrieved from [Link]

-

Slideshare. (2020). Ivermection Mechanism of action. Retrieved from [Link]

-

LifeScienceHistory.com. (n.d.). Satoshi Ōmura Discovered the pioneering Wonder Drug drug ivermectin. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Structure–activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. Retrieved from [Link]

-

PubMed. (2024). Structure-activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. Retrieved from [Link]

-

PubChem. (n.d.). Ivermectin aglycone. Retrieved from [Link]

-

Gpatindia. (2020). IVERMECTIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

PubMed. (1989). Directed biosynthesis of avermectins. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ivermectin [B1a (91) & B1b (92)] by catalytic.... Retrieved from [Link]

- Google Patents. (1992). US5124258A - Fermentation process for the preparation of ivermectin aglycone.

-

PubMed. (2016). Synthesis, Biological Activities and Structure-Activity Relationships for New Avermectin Analogues. Retrieved from [Link]

-

Prudêncio, M. (2020). Molecular Design and Synthesis of Ivermectin Hybrids Targeting Hepatic and Erythrocytic Stages of Plasmodium Parasites. Retrieved from [Link]

Sources

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. Ivermectin: From Merck Innovation to Global Health Impact | OpenOChem Learn [learn.openochem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IVERMECTIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. researchgate.net [researchgate.net]

- 7. lifesciencehistory.com [lifesciencehistory.com]

- 8. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 10. miguelprudencio.com [miguelprudencio.com]

- 11. US5124258A - Fermentation process for the preparation of ivermectin aglycone - Google Patents [patents.google.com]

- 12. Ivermectin aglycone | C34H50O8 | CID 73186458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ivermectin B1 Aglycon | CymitQuimica [cymitquimica.com]

- 14. agscientific.com [agscientific.com]

- 15. scbt.com [scbt.com]

- 16. IverMectin B1 Aglycon | 73162-95-5 [chemicalbook.com]

- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Modulated by Ivermectin Aglycone

Executive Summary

Ivermectin, a Nobel Prize-winning macrocyclic lactone, is a cornerstone of modern antiparasitic medicine.[1] Its core structure, the ivermectin aglycone, is the pharmacologically active moiety responsible for its diverse biological effects. While the disaccharide portion of the parent molecule can influence its properties, its presence is not essential for the primary mechanisms of action.[1] This guide provides an in-depth technical exploration of the key biochemical pathways modulated by ivermectin aglycone. We will move beyond its canonical role as an inhibitor of invertebrate glutamate-gated chloride channels to explore its complex interactions with vertebrate ion channels and its profound impact on critical intracellular signaling cascades implicated in cancer and other diseases. This document is designed to serve as a comprehensive resource, detailing the molecular mechanisms, providing field-proven experimental protocols for their investigation, and synthesizing the current understanding to inform future research and drug development efforts.

Introduction: Ivermectin and the Significance of the Aglycone Moiety

Ivermectin: A Paradigm of Antiparasitic Therapy

Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin class of 16-membered macrocyclic lactones, originally isolated from the bacterium Streptomyces avermitilis.[1][2] Its unparalleled efficacy against a wide range of nematode and arthropod parasites has revolutionized both veterinary and human medicine, leading to its designation as a "wonder drug".[1]

The Aglycone: Core Structure and Functional Implications

The ivermectin molecule consists of a large lactone ring structure (the aglycone) and a disaccharide moiety attached at the C13 position. Ivermectin aglycone is the parent compound devoid of this sugar group.[1][3][4] Research has demonstrated that while the disaccharide can affect the compound's overall biological properties, the aglycone itself retains the core pharmacological activity.[1] This understanding is crucial, as it allows for the design of derivatives and bioconjugates using the C13 position to enhance properties like target selectivity or antiproliferative activity.[1][5] This guide will focus on the pathways affected by this core structure, which underpins the actions of both the aglycone and the parent ivermectin.

Primary Molecular Targets: Ligand-Gated Ion Channels

Ivermectin aglycone's most well-characterized effects are mediated through its direct interaction with ligand-gated ion channels, a superfamily of transmembrane proteins crucial for neuronal and muscular function.

Glutamate-Gated Chloride Channels (GluClRs): The Canonical Antiparasitic Target

The primary mechanism of ivermectin's anthelmintic action is its selective and high-affinity binding to glutamate-gated chloride channels (GluClRs), which are found in the nerve and muscle cells of invertebrates but are absent in vertebrates.[6][7][8][9][10][11]

-

Mechanism: Ivermectin acts as a positive allosteric modulator, binding to a site distinct from the glutamate binding site.[9] This binding locks the channel in an open conformation, leading to a sustained influx of chloride ions (Cl⁻).[6][8]

-

Biochemical Consequence: The massive Cl⁻ influx causes hyperpolarization of the neuronal or muscle cell membrane. This renders the cell resistant to excitatory stimuli, disrupting nerve signal transmission and leading to flaccid paralysis and eventual death of the parasite.[6][8]

Caption: Ivermectin Aglycone's action on invertebrate GluClRs.

GABA-A Receptors: Modulation in Vertebrate Systems

In mammals, ivermectin can interact with other Cys-loop receptors, most notably the γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[12][13]

-

Mechanism: Ivermectin acts as a positive allosteric modulator and, in some cases, a direct agonist of GABA-A receptors.[12][14] It binds to a novel site at the interface between subunits, enhancing the affinity of GABA for its binding site and potentiating the GABA-induced Cl⁻ currents.[13][14] Studies have shown that binding to the γ2L-β2 interface, in particular, can lead to irreversible channel activation.[12][15]

-

Biochemical Consequence: The enhanced Cl⁻ influx potentiates inhibitory neurotransmission. While the blood-brain barrier typically limits ivermectin's access to the CNS, at high concentrations or in individuals with compromised barrier function, this can lead to neurotoxicity.[6][11]

P2X4 Receptors: A Unique Positive Allosteric Modulator

Ivermectin is a potent positive allosteric modulator (PAM) of the purinergic P2X4 receptor, an ATP-gated cation channel involved in various physiological processes, including immune responses and neuropathic pain.[14][16][17]

-

Mechanism: Ivermectin binds to P2X4 and enhances its function through a mixed effect. It increases the apparent affinity of the receptor for ATP, increases the maximal current amplitude, and dramatically slows the channel's deactivation rate upon ATP removal.[16][18] This prolongs the channel's open state.

-

Biochemical Consequence: The potentiation of P2X4 leads to an enhanced and prolonged influx of cations (primarily Ca²⁺ and Na⁺), which can significantly alter intracellular calcium signaling and cellular excitability. This mechanism is being explored for therapeutic potential in cardiovascular conditions and psychiatric disorders.[14][16]

Caption: Ivermectin Aglycone as a positive allosteric modulator of P2X4 receptors.

| Receptor Target | Organism(s) | Ivermectin Aglycone's Role | Primary Biochemical Effect |

| GluClR | Invertebrates | Positive Allosteric Modulator / Agonist | Sustained Cl⁻ influx, hyperpolarization[6][8] |

| GABA-A Receptor | Vertebrates | Positive Allosteric Modulator / Agonist | Potentiated Cl⁻ influx, enhanced inhibition[12][13][14] |

| P2X4 Receptor | Vertebrates | Positive Allosteric Modulator (PAM) | Enhanced/prolonged cation influx[16][18] |

| Glycine Receptor | Vertebrates | Agonist | Cl⁻ influx, inhibition[19] |

Modulation of Intracellular Signaling Cascades

Recent research, particularly in oncology, has revealed that ivermectin aglycone impacts a host of intracellular pathways critical for cell survival, proliferation, and death.

Induction of Mitochondrial Dysfunction and Oxidative Stress

Ivermectin can trigger the intrinsic pathway of apoptosis by directly targeting mitochondrial function.[20][21]

-

Mechanism: It disrupts the mitochondrial electron transport chain, which can lead to two major consequences: a decrease in ATP production and a significant increase in the generation of reactive oxygen species (ROS).[22][23] The surge in ROS induces oxidative stress, damaging cellular components like DNA and proteins.[22]

-

Biochemical Consequence: The stress culminates in the collapse of the mitochondrial membrane potential (ΔΨm).[20][21][24] This event is a point of no return, triggering the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c activates a caspase cascade (caspase-9 and caspase-3), leading to the execution of apoptosis.[20][25] This process is also regulated by the Bcl-2 family of proteins, with ivermectin increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[20][21]

Caption: Ivermectin-induced mitochondrial pathway of apoptosis.

Inhibition of WNT-TCF Signaling

The WNT signaling pathway is fundamental in development and is often aberrantly activated in cancers. Ivermectin has been identified as an inhibitor of this pathway.[26]

-

Mechanism: Ivermectin acts downstream of the β-catenin destruction complex. It inhibits the expression of WNT-TCF target genes, such as CYCLIN D1, by repressing the transcriptional activity of the β-catenin/TCF complex in the nucleus.[26] This appears to involve the activity of protein phosphatases.[26]

-

Biochemical Consequence: By shutting down this key pro-proliferative pathway, ivermectin can inhibit the growth of cancer cells that are dependent on WNT signaling, particularly in colon cancer models.[26]

Disruption of PAK1 and Akt/mTOR Pathways

Ivermectin modulates several interconnected pathways that control cell growth, proliferation, and autophagy.

-

Mechanism & Consequences:

-

PAK1 (p21-activated kinase 1): Ivermectin promotes the poly-ubiquitination and subsequent proteasomal degradation of the kinase PAK1.[22] Since PAK1 is a critical upstream activator of the Akt/mTOR pathway, its degradation leads to the inhibition of this major cell survival and growth signaling axis.[22]

-

STAT3: Ivermectin can decrease the phosphorylation of STAT3, a key transcription factor for inflammatory cytokines like IL-6, thereby inhibiting its signaling.[27] This is relevant for inhibiting cancer stem cell formation.[27]

-

AMPK/mTOR: By inducing mitochondrial dysfunction and decreasing cellular ATP levels, ivermectin can activate AMP-activated protein kinase (AMPK).[23] Activated AMPK, in turn, inhibits mTOR, a central regulator of cell growth and a key negative regulator of autophagy.[23] This inhibition of mTOR, coupled with the upregulation of autophagy-related proteins like Beclin1, induces cytostatic autophagy.[22][23]

-

Experimental Protocols for Pathway Interrogation

To validate and quantify the effects of ivermectin aglycone on these pathways, a combination of electrophysiological, biochemical, and cell imaging techniques is required.

Protocol: Electrophysiological Analysis of P2X4 Receptor Potentiation

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the potentiation of ATP-gated currents by ivermectin aglycone in a stable cell line expressing human P2X4 receptors (e.g., HEK293-hP2X4).

-

Rationale: This technique provides the highest temporal and electrical resolution for directly measuring ion channel function. It allows for precise control of the cellular environment and drug application, enabling the quantification of changes in current amplitude, activation, and deactivation kinetics.

-

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing hP2X4 onto glass coverslips 24-48 hours before recording.

-

Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 KCl (pH 7.4).

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH 7.3). Using symmetrical chloride prevents shifts in the reversal potential.

-

-

Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope. Perfuse with external solution.

-

Patching: Using a glass micropipette (2-5 MΩ resistance) filled with internal solution, form a high-resistance (>1 GΩ) seal with a target cell.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Experimental Procedure:

-

Establish a baseline by applying a sub-maximal concentration of ATP (e.g., 3 µM) for 2 seconds to elicit a control current. Wash for 2-3 minutes.

-

Pre-incubate the cell with ivermectin aglycone (e.g., 1 µM) in the external solution for 60 seconds.

-

Co-apply ATP (3 µM) with ivermectin aglycone (1 µM) for 2 seconds and record the potentiated current.

-

-

Data Analysis: Measure the peak current amplitude and the time constant of current decay (deactivation) after the removal of ATP. Compare the results before and after ivermectin aglycone application.

-

Workflow: Assessing Mitochondrial Integrity and Apoptosis

This workflow combines fluorescence microscopy/flow cytometry and Western blotting to investigate ivermectin aglycone's effect on mitochondrial health and the induction of apoptosis in a cancer cell line (e.g., HeLa).[20][25]

Caption: Experimental workflow for analyzing mitochondrial health and apoptosis.

Synthesis and Future Directions

Ivermectin aglycone is a pharmacologically versatile molecule with a much broader range of biological activities than its antiparasitic use would suggest. Its ability to modulate fundamental cellular processes—from ion flux at the plasma membrane to mitochondrial respiration and oncogenic signaling—positions it as a valuable chemical probe and a potential scaffold for the development of new therapeutics.

Key insights for drug development professionals include:

-

Target Selectivity: The structural differences between invertebrate GluClRs and vertebrate Cys-loop receptors remain a key area for exploiting selectivity. However, the discovery of potent effects on targets like P2X4 opens new avenues for developing selective modulators for cardiovascular or neurological indications.[14]

-

Oncologic Potential: The multi-pathway inhibitory effect of ivermectin aglycone in cancer cells (disrupting WNT, Akt/mTOR, and mitochondrial function) makes it a compelling candidate for drug repurposing, potentially as an adjunct to overcome resistance to targeted therapies.[22][26][28][29]

-

The Role of the Aglycone: Understanding the precise contribution of the aglycone versus the full ivermectin molecule to each downstream effect is critical. This knowledge will enable the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on obtaining high-resolution crystal structures of ivermectin aglycone bound to its various vertebrate targets to elucidate the molecular basis of its interactions. Furthermore, in vivo studies in relevant disease models are essential to translate the profound biochemical effects detailed in this guide into tangible therapeutic outcomes.

References

-

Campbell, W. C. (2024). Structure–activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. British Journal of Pharmacology. [Link]

-

Chody-Maśnicka, A., et al. (2025). Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates. ACS Omega. [Link]

-

Rivera, J. (n.d.). The Science Behind Ivermectin: Mechanism of Action and Pharmacological Insights. LinkedIn. [Link]

-

Barber, A. F., et al. (2015). Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors. British Journal of Pharmacology. [Link]

-

Krušek, J., & Zemková, H. (1994). Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones. European Journal of Pharmacology. [Link]

-

Lynagh, T., & Lynch, J. W. (2012). Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin. Frontiers in Molecular Neuroscience. [Link]

-

Bortollai, A., et al. (2019). Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus. PLOS Pathogens. [Link]

-

Helliwell, R. M., et al. (2019). To Inhibit or Enhance? Is There a Benefit to Positive Allosteric Modulation of P2X Receptors?. Frontiers in Pharmacology. [Link]

-

Pediatric Oncall. (n.d.). Ivermectin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Wolstenholme, A. J. (2011). Structure of ivermectin bound to a glutamate-gated chloride channel. ResearchGate. [Link]

-

RxReasoner. (n.d.). Ivermectin Pharmacology - Active Ingredient. [Link]

-

Bortolato, M., et al. (2014). Pharmacological insights into the role of P2X4 receptors in behavioral regulation: lessons from ivermectin. Psychopharmacology. [Link]

-

Barber, A. F., et al. (2015). Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors. PubMed. [Link]

-

Diggs, H. E., et al. (1990). Effect of chronic ivermectin treatment on GABA receptor function in ethanol withdrawal-seizure prone and resistant mice. Laboratory Animal Science. [Link]

-

Priel, A., & Silberberg, S. D. (2004). Mechanism of ivermectin facilitation of human P2X4 receptor channels. The Journal of General Physiology. [Link]

-

Bortollai, A., et al. (2019). GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance. PLOS Pathogens. [Link]

-

Chen, I. S., & Kubo, Y. (2018). Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin. The Journal of Physiology. [Link]

-

Juarez, M., et al. (2018). Cancer targets of ivermectin. ResearchGate. [Link]

-

Zhang, P., et al. (2019). Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway. Cell Proliferation. [Link]

-

Lynagh, T., et al. (2011). An Improved Ivermectin-activated Chloride Channel Receptor for Inhibiting Electrical Activity in Defined Neuronal Populations. The Journal of Biological Chemistry. [Link]

-

McCavera, C., et al. (2009). An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus. Molecular Pharmacology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ivermectin?. [Link]

-

Nappi, A. J. (2020). Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin. Cancers. [Link]

-

Jelínková, L., et al. (2006). Identification of P2X4 Receptor-Specific Residues Contributing to the Ivermectin Effects on Channel Deactivation. Molecular Pharmacology. [Link]

-

Kim, S. H., et al. (2019). The PAK1-Stat3 Signaling Pathway Activates IL-6 Gene Transcription and Human Breast Cancer Stem Cell Formation. Cancers. [Link]

-

Zhang, Y., et al. (2022). Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy. Molecules. [Link]

-

Melotti, A., et al. (2014). The river blindness drug Ivermectin and related macrocyclic lactones inhibit WNT-TCF pathway responses in human cancer. EMBO Molecular Medicine. [Link]

-

Ruan, J., et al. (2023). Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells. Toxics. [Link]

-

Lee, S. Y., et al. (2022). Ivermectin (IVM) induces mitochondrial dysfunction and activates the mitochondrial apoptotic pathway in human SH-SY5Y cells. ResearchGate. [Link]

-

Chaccour, C., et al. (2019). Proposed metabolic pathway of ivermectin metabolites. ResearchGate. [Link]

-

Zhang, P., et al. (2019). Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway. Cell Proliferation. [Link]

-

Schönig, K., et al. (2016). Causal Interrogation of Neuronal Networks and Behavior through Virally Transduced Ivermectin Receptors. Frontiers in Neural Circuits. [Link]

-

Chen, I. S., & Kubo, Y. (2018). Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin. The Journal of Physiology. [Link]

-

Chody-Maśnicka, A., et al. (2025). Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates. ACS Omega. [Link]

-

ClinicalTrials.gov. (n.d.). Clinical Study Protocol. [Link]

-

ClinicalTrials.gov. (2020). STUDY PROTOCOL EVALUATION OF THE EFFECTIVENESS AND SAFETY OF ADDING IVERMECTIN TO TREATMENT IN SEVERE COVID-19 PATIENTS. [Link]

-

Van Damme, P., et al. (2005). Ivermectin inhibits AMPA receptor-mediated excitotoxicity in cultured motor neurons and extends the life span of a transgenic mouse model of amyotrophic lateral sclerosis. European Journal of Neuroscience. [Link]

-

PubChem. (n.d.). Ivermectin aglycone. [Link]

-

Shan, Q., et al. (2001). Ivermectin, an unconventional agonist of the glycine receptor chloride channel. The Journal of Biological Chemistry. [Link]

-

Al-Amin, M. M., et al. (2025). Neuroprotective effects of ivermectin on Alzheimer's model induced by streptozotocin in rats. Semantic Scholar. [Link]

-

Diao, H., et al. (2019). Ivermectin inhibits HSP27 and potentiates efficacy of oncogene targeting in tumor models. Journal of Clinical Investigation. [Link]

-

Krolewiecki, A., et al. (2021). High dose ivermectin for the early treatment of COVID-19 (COVER study): a randomised, double-blind, multicentre, phase II, dose-finding, proof of concept clinical trial. ResearchGate. [Link]

-

Feng, Y., et al. (2021). Repeated Ivermectin Treatment Induces Ivermectin Resistance in Strongyloides ratti by Upregulating the Expression of ATP-Binding Cassette Transporter Genes. Frontiers in Cellular and Infection Microbiology. [Link]

Sources

- 1. Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ivermectin aglycone | C34H50O8 | CID 73186458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 8. Ivermectin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. researchgate.net [researchgate.net]

- 10. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 12. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]

- 13. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | To Inhibit or Enhance? Is There a Benefit to Positive Allosteric Modulation of P2X Receptors? [frontiersin.org]

- 17. Pharmacological insights into the role of P2X4 receptors in behavioral regulation: lessons from ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of ivermectin facilitation of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 20. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The river blindness drug Ivermectin and related macrocyclic lactones inhibit WNT-TCF pathway responses in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The PAK1-Stat3 Signaling Pathway Activates IL-6 Gene Transcription and Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ivermectin inhibits HSP27 and potentiates efficacy of oncogene targeting in tumor models - PMC [pmc.ncbi.nlm.nih.gov]

"Ivm aglycone" structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Ivermectin Aglycone

Foreword

Ivermectin (IVM), a derivative of the avermectin family of 16-membered macrocyclic lactones, stands as a landmark in modern medicine and veterinary science.[1] Its discovery earned the 2015 Nobel Prize in Physiology or Medicine for its profound impact on combating parasitic diseases like onchocerciasis (river blindness) and lymphatic filariasis.[2] The molecule's primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[3][4] While enormously successful, the emergence of resistance and the desire to expand its therapeutic window have driven extensive research into its structure-activity relationship (SAR).[5][6]

At the heart of this research is the ivermectin aglycone , the core macrocyclic structure stripped of its C13-O-disaccharide moiety.[7][8] While the aglycone itself exhibits significantly reduced antiparasitic activity compared to the parent drug, it serves as the essential chemical scaffold for synthesizing novel derivatives.[9] Understanding the SAR of this core is paramount for the rational design of next-generation avermectins with enhanced potency, improved selectivity, and novel therapeutic applications. This guide provides a detailed exploration of the IVM aglycone's SAR, synthesizing key research findings and outlining the experimental workflows essential for its study.

The Ivermectin Aglycone: A Molecular Scaffold for Innovation

Ivermectin is a semi-synthetic derivative of avermectin B1, produced by the soil microorganism Streptomyces avermitilis.[10] It is comprised of two homologous, ivermectin B1a (>80%) and B1b (<20%), which differ by a methylene group at the C25 position. The core structure, the aglycone, is a complex macrocyclic lactone featuring three key domains ripe for chemical modification:

-

The Macrocyclic Lactone Ring: The 16-membered ring forms the backbone of the molecule.

-

The Spiroketal Moiety: This rigid bicyclic system (C17 to C25) is crucial for maintaining the molecule's three-dimensional conformation, which is essential for receptor binding.

-

The Hexahydrobenzofuran Unit: This portion of the molecule, containing the critical C13 position, is a primary locus for SAR studies.

The removal of the 4'-O-α-L-oleandrosyl-α-L-oleandrosyl disaccharide from the C13 position yields the ivermectin aglycone.[8] This process is typically achieved via acid-catalyzed hydrolysis.[11]

Diagram: Ivermectin Aglycone Core Structure

Caption: Key functional sites on the Ivermectin Aglycone scaffold.

Mechanism of Action and Primary Biological Targets

The antiparasitic efficacy of ivermectin and its derivatives is primarily mediated through their interaction with specific ion channels in invertebrate nerve and muscle cells.[12]

-

Glutamate-Gated Chloride Channels (GluCls): This is the principal target.[1] IVM binds with high affinity to GluCls, which are unique to invertebrates, acting as a positive allosteric modulator.[3] This binding locks the channel in an open state, causing a continuous influx of chloride ions.[2][12] The resulting hyperpolarization of the cell membrane leads to flaccid paralysis and eventual death of the parasite.[4] The high selectivity for invertebrate GluCls and the general inability of IVM to cross the mammalian blood-brain barrier, where GABA receptors (a potential off-target) are located, underpins its excellent safety profile in mammals.[1]

-

Other Targets: IVM also interacts with other ligand-gated ion channels, including GABA-gated chloride channels, histamine-gated chloride channels, and P2X4 receptors.[3][13] While its action on these channels contributes to its broad spectrum of activity, the interaction with GluCls is the most critical for its anthelmintic effects.

Signaling Pathway: Ivermectin's Action at the Neuromuscular Junction

Caption: Mechanism of ivermectin-induced parasite paralysis.

Core Principles of Ivermectin Aglycone SAR

Decades of research have established several key principles governing the biological activity of IVM aglycone derivatives. The activity is profoundly influenced by modifications at a few critical positions.

The Critical Role of the C13-Position

The C13-hydroxyl group is the site of attachment for the natural disaccharide moiety. This position is the most extensively studied site for chemical modification.

-

The Disaccharide Effect: The presence of the full disaccharide is crucial for maximal anthelmintic activity. Its removal to form the aglycone results in a more than 30-fold reduction in potency.[9][14] This underscores the role of the sugar moiety in either enhancing binding affinity to the target receptor or improving the pharmacokinetic properties of the molecule.

-

Impact of Substituents: While the aglycone is less potent, derivatization at the C13 position can restore significant activity. A key finding is that the lipophilicity of the substituent is a major determinant of biological activity.[15]

-

High Activity: Lipophilic substituents such as halogens (chloro, iodo), alkoxy groups (methoxy), and methoximes tend to retain high anthelmintic, miticidal, and insecticidal activities.[15] This suggests that these groups may mimic the hydrophobic interactions of the disaccharide within the receptor's binding pocket or enhance membrane permeability.

-

Low Activity: Conversely, introducing more polar substituents like hydroxyl or amino groups at C13 results in significantly weaker activity.[15]

-

Inactivity: Any structural rearrangement of the hexahydrobenzofuran ring, such as the formation of 15-substituted 13(14)-ene derivatives during synthesis, leads to a complete loss of activity.[15] This highlights the strict conformational requirements for receptor binding.

-

Influence of the Spiroketal Moiety (C17-C25)

The spiroketal region is essential for maintaining the rigid, three-dimensional structure of the molecule.

-

C22-C23 Saturation: Ivermectin is 22,23-dihydroavermectin B1. The saturation of this double bond (i.e., its reduction to a single bond) is a defining feature that differentiates it from avermectin.[3] This modification is critical for its potent activity against a wide range of endoparasites.

-

C25 Substituent: The nature of the alkyl group at C25 distinguishes the "a" components (sec-butyl) from the "b" components (isopropyl). While both are active, the sec-butyl group of the B1a homolog generally confers slightly higher potency. Directed biosynthesis has been used to create novel homologs with 2-pentyl and 2-hexyl groups at this position, which also possess potent activity.[16]

Modifications at the C5-Position

The substituent at the C5 position differentiates the A and B series of avermectins.

-

Hydroxyl vs. Methoxy: Avermectins of the B series, which possess a hydroxyl (-OH) group at C5 (as in ivermectin), are consistently more biologically active than those of the A series, which have a methoxy (-OCH₃) group at this position.[9] This suggests that the C5-OH may act as a hydrogen bond donor, forming a critical interaction with the target receptor.

Summary of SAR Findings

| Modification Site | Structural Change | Impact on Biological Activity | Rationale / Causality | Reference |

| C13 | Removal of disaccharide (forms aglycone) | Drastic Decrease (>30x) | Loss of key binding interactions or altered pharmacokinetics. | [9][14] |

| C13-OH | Substitution with lipophilic groups (e.g., -Cl, -I, -OMe) | High Activity Retained | Lipophilic groups may mimic hydrophobic interactions of the native disaccharide or improve membrane transport. | [15] |

| C13-OH | Substitution with polar groups (e.g., -OH, -NH₂) | Weak Activity | Polar groups may be sterically or electronically unfavorable for receptor binding. | [15] |

| C22-C23 | Reduction of double bond (Avermectin → Ivermectin) | Potency Increase | Alters the conformation of the spiroketal moiety, optimizing the fit within the binding site. | [3] |

| C5 | Hydroxyl (B-series) vs. Methoxy (A-series) | B-series is more potent | The C5-OH group likely acts as a crucial hydrogen bond donor for receptor interaction. | [9] |

Experimental Workflows for SAR Assessment

A systematic approach combining chemical synthesis, in vitro screening, in vivo validation, and pharmacokinetic analysis is essential for elucidating the SAR of IVM aglycone derivatives.

Synthesis of Derivatives

-

Aglycone Preparation: The process begins with the acid-catalyzed hydrolysis of the disaccharide from ivermectin B1a to yield the ivermectin B1a aglycone.[8][11]

-

Protocol: Dissolve ivermectin in methanol, cool in an ice bath, and add concentrated sulfuric acid dropwise. The reaction is stirred for several hours (e.g., 20 hours) before workup and purification.[11]

-

-

Derivatization: The C13-hydroxyl of the aglycone is the primary target. Standard organic chemistry reactions are employed, such as nucleophilic substitution of an activated C13-alcohol (e.g., a sulfonate ester) to introduce halogens or other functional groups.[15]

Biological Activity Assays

A tiered screening approach is typically used to evaluate newly synthesized compounds.

These assays provide rapid, high-throughput assessment of a compound's direct interaction with its molecular target.

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity of a derivative to a specific receptor, often from a model organism.

-

Protocol Outline (based on C. elegans receptor assay): [15]

-

Prepare a membrane fraction from C. elegans, which is rich in GluCl receptors.

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-ivermectin) in the presence of varying concentrations of the test compound (the unlabeled derivative).

-

After incubation, separate the bound from the free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). A lower IC₅₀ indicates higher binding affinity.

-

-

-

Functional Electrophysiology/Cell-Based Assays:

-

Objective: To measure the functional effect of a compound on ion channel activity.

-

Protocol Outline (based on human P2X4 receptor assay): [13][17]

-

Use a cell line (e.g., 1321N1) stably expressing the target ion channel (e.g., human P2X4).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Apply a sub-maximal concentration of the natural agonist (e.g., ATP for P2X4) in the presence and absence of the IVM derivative.

-

Measure the change in intracellular calcium concentration ([Ca²⁺]i) using a fluorescence plate reader.

-

Positive allosteric modulators will potentiate the agonist-induced signal. The EC₅₀ for this potentiation can be determined.

-

-

Compounds that show promise in vitro are advanced to whole-organism assays to evaluate their practical antiparasitic efficacy.

-

Anthelmintic Assay (e.g., T. colubriformis in Jirds): [14]

-

Objective: To assess the ability of a compound to kill or clear a nematode infection in a live host.

-

Protocol Outline:

-

Infect laboratory animals (e.g., jirds or sheep) with a known number of infective larvae of a target nematode (e.g., Trichostrongylus colubriformis).

-

Allow the infection to establish over a set period.

-

Administer the test compound to the animals, typically via oral gavage or subcutaneous injection, at various doses.

-

After a defined treatment period, euthanize the animals and recover the remaining worms from the gastrointestinal tract.

-

Calculate the percentage reduction in worm burden compared to a vehicle-treated control group.

-

-

Pharmacokinetic Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for translating in vitro potency to in vivo efficacy.

-

LC-MS/MS for Plasma Concentration:

-

Objective: To quantify the concentration of the IVM derivative in blood plasma over time after administration.

-

-

Administer a single dose of the compound to an animal model (e.g., mouse, rat).

-

Collect blood samples at multiple time points post-dosing.

-

Isolate plasma by centrifugation.

-

Extract the drug from the plasma using protein precipitation (PPT) or solid-phase extraction (SPE).[19]

-

Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

From the resulting concentration-time curve, calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and t₁/₂ (half-life).[20]

-

-

Integrated SAR Workflow Diagram

Caption: A typical experimental workflow for an IVM aglycone SAR study.

Challenges and Future Directions

The study of ivermectin SAR is an evolving field with significant challenges and exciting opportunities.

-

Overcoming Resistance: The primary driver for developing new derivatives is the emergence of IVM resistance in some parasite populations.[5][21] Resistance mechanisms can involve alterations in the target GluCl channels or increased expression of efflux pumps like P-glycoproteins, which remove the drug from the parasite.[5][6] Future SAR studies must focus on designing molecules that can evade these resistance mechanisms, for instance, by having different binding modes or by being poor substrates for efflux pumps.

-

Expanding the Therapeutic Scope: There is growing interest in repurposing ivermectin and its derivatives for other indications, including antiviral, anti-inflammatory, and anticancer applications.[22][23] These activities are often mediated by different molecular targets (e.g., the NF-κB pathway, PAK-1 protein).[22] A major challenge is to decouple the desired new activity from the potent neurotoxicity to invertebrates. SAR studies aimed at enhancing selectivity for these new targets over GluCls are a critical area of future research.

-

Improving Pharmacokinetics: While effective, the pharmacokinetic profile of ivermectin can be influenced by formulation and species.[20][24] Designing derivatives with improved properties, such as longer half-lives for single-dose cures or better tissue penetration for specific indications, remains an important goal.

Conclusion

The ivermectin aglycone is a remarkably versatile scaffold that has been the foundation for one of the most important antiparasitic drugs in history. The structure-activity relationship is well-defined, with biological activity being exquisitely sensitive to modifications at the C5, C13, and C22-C23 positions. The core principles—the importance of the C5-hydroxyl, the benefit of C22-C23 saturation, and the critical influence of C13 substituent lipophilicity—provide a robust framework for drug design. By leveraging systematic experimental workflows that integrate chemical synthesis with multi-tiered biological and pharmacokinetic evaluation, researchers can continue to exploit this privileged structure. The ongoing exploration of the IVM aglycone's SAR holds the key not only to combating parasitic drug resistance but also to unlocking entirely new therapeutic applications for this "wonder drug" scaffold.

References

- Ivermectin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ivermectin]

- Chen, I. S., & Kubo, Y. (2018). Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin. The Journal of Physiology, 596(10), 1833-1845. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5953311/]

- Crump, A. (2017). Ivermectin, 'Wonder drug' from Japan: the human use perspective. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(3), 131-148. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5348096/]

- Ivermectin: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2025). [URL: https://www.drugs.com/ivermectin.html]

- Iqbal, M., et al. (2024). Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy. Cureus, 16(3), e56108. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10934107/]

- Alout, H., et al. (2024). Ivermectin resistance mechanisms in ectoparasites: a scoping review. Parasitology Research, 123(1), 221. [URL: https://pubmed.ncbi.nlm.nih.gov/38787405/]

- What is the mechanism of Ivermectin? - Patsnap Synapse. (2024). [URL: https://www.patsnap.

- Prichard, R. K., et al. (2012). Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs. Veterinary Parasitology, 189(1), 39-46. [URL: https://www.sciencedirect.com/science/article/pii/S030440171200257X]

- Iqbal, M., et al. (2024). Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy. Cureus. [URL: https://www.cureus.com/articles/222108-ivermectin-a-multifaceted-drug-with-a-potential-beyond-anti-parasitic-therapy]

- Juarez, M., et al. (2018). The multitargeted drug ivermectin: from an antiparasitic agent to a repositioned cancer drug. American Journal of Cancer Research, 8(2), 147-152. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5835698/]

- Prichard, R. K., et al. (2007). Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs. Parasitology, 134(8), 1151-1158. [URL: https://www.cambridge.org/core/journals/parasitology/article/ivermectin-resistance-and-overview-of-the-consortium-for-anthelmintic-resistance-snps/8B3E4C6D5B6A8A7F8E9D0A1C1B3C0D7F]

- Alout, H., et al. (2024). Ivermectin resistance mechanisms in ectoparasites: a scoping review. Barcelona Institute for Global Health. [URL: https://www.isglobal.org/en/-/ivermectin-resistance-mechanisms-in-ectoparasites-a-scoping-review]

- Meinke, P. T., et al. (1992). Syntheses and biological activities of 13-substituted avermectin aglycons. Journal of Medicinal Chemistry, 35(21), 3879-3884. [URL: https://pubmed.ncbi.nlm.nih.gov/1433199/]

- Alout, H., et al. (2024). Ivermectin resistance mechanisms in ectoparasites: a scoping review. ResearchGate. [URL: https://www.researchgate.net/publication/380845353_Ivermectin_resistance_mechanisms_in_ectoparasites_a_scoping_review]

- Ivermectin aglycone CAS 123997-59-1. United States Biological. [URL: https://www.usbio.net/item/I8990-11]

- Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/324707198_Ivermectin_and_its_target_molecules_shared_and_unique_modulation_mechanisms_of_ion_channels_and_receptors_by_ivermectin]

- Yusuf, A. A., & Adebayo, A. I. (2021). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. Frontiers in Pharmacology, 12, 702810. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8273145/]

- Ivermectin aglycone | CAS 123997-59-1. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/ivermectin-aglycone-123997-59-1]

- Ivermectin B1a aglycone. Cayman Chemical. [URL: https://www.caymanchem.com/product/16666/ivermectin-b1a-aglycone]

- Uses of ivermectin and its derivatives. Google Patents. [URL: https://patents.google.

- Sugiyama, Y., et al. (2002). A Novel Aspect of the Reaction of Ivermectin Aglycon Producing 13-Substituted-14Z Derivative. Bulletin of the Chemical Society of Japan, 75(11), 2509-2514. [URL: https://www.jstage.jst.go.jp/article/bcsj/75/11/75_11_2509/_article]

- Kaewkhao, K., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9, 219. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11040379/]

- On regioselective monoacylation of abamectin and ivermectin aglycones | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/236166014_On_regioselective_monoacylation_of_abamectin_and_ivermectin_aglycones]

- Directed biosynthesis of avermectins. (1985). Journal of Antibiotics, 38(11), 1629-1631. [URL: https://pubmed.ncbi.nlm.nih.gov/4077651/]

- Chabala, J. C., et al. (1980). Pesticide Synthesis Through Rational Approaches: The Discovery of Ivermectin and Other Avermectins. ACS Symposium Series, 255, 257-278. [URL: https://pubs.acs.org/doi/10.1021/bk-1984-0255.ch016]

- Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Assay-of-Ivermectin-Including-Determination-and-of-Padivitage-Adhikari/5e6347898516d00662d5904791005a305988220f]

- Determination of ivermectin in plasma and whole blood using LC-MS/MS. F1000Research. [URL: https://f1000research.com/articles/13-14]

- Chiu, S. H., & Lu, A. Y. (1989). Pharmacokinetic studies of ivermectin: effects of formulation. Journal of Veterinary Pharmacology and Therapeutics, 12(1), 89-96. [URL: https://pubmed.ncbi.nlm.nih.gov/2724424/]

- Ivermectin Pharmacokinetics and the Danger of Its Use in High Dosage. (2021). Quest Journals. [URL: https://www.questjournals.org/jrbm/papers/vol9-issue5/Ser-2/A09050106.pdf]

- Fountain, S. J., et al. (2020). Structure–activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. British Journal of Pharmacology, 177(11), 2533-2547. [URL: https://bpspubs.onlinelibrary.wiley.com/doi/10.1111/bph.14986]

- Edwards, G. (2003). The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review. Current Drug Metabolism, 4(2), 111-114. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5918331/]

- Ivermectin pharmacokinetics. FAO AGRIS. [URL: https://agris.fao.org/agris-search/search.do?recordID=SI2008000030]

- Lifschitz, A., et al. (2000). The pharmacokinetics and metabolism of ivermectin in domestic animal species. Veterinary Research Communications, 24(7), 447-463. [URL: https://pubmed.ncbi.nlm.nih.gov/11101132/]

- Fermentation process for the preparation of ivermectin aglycone. Google Patents. [URL: https://patents.google.

- Ivermectin aglycone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ivermectin-aglycone]

- Chhonker, Y. S., et al. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Bioanalysis, 10(14), 1125-1137. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6094334/]

- Development and validation of a LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots using a fully automatic extraction system | Request PDF. ResearchGate. [URL: https://www.researchgate.

- Sulik, M., et al. (2024). Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates. Molecules, 29(12), 2883. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206899/]

- Unexpected rearrangement of ivermectin in the synthesis of new derivatives with trypanocidal and antiplasmodial activities. ResearchGate. [URL: https://www.researchgate.net/publication/375971488_Unexpected_rearrangement_of_ivermectin_in_the_synthesis_of_new_derivatives_with_trypanocidal_and_antiplasmodial_activities]

- Structure–activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. ResearchGate. [URL: https://www.researchgate.

- Avermectin chemistry: recent advances. ResearchGate. [URL: https://www.researchgate.net/publication/225114702_Avermectin_chemistry_recent_advances]

- Ivermectin derivative compounds and process for preparing the same. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0434376A2&pn=EP0434376&ki=A2]

Sources

- 1. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivermectin - Wikipedia [en.wikipedia.org]

- 3. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. usbio.net [usbio.net]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Syntheses and biological activities of 13-substituted avermectin aglycons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Directed biosynthesis of avermectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 20. Pharmacokinetic studies of ivermectin: effects of formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ivermectin resistance mechanisms in ectoparasites: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scholars.nova.edu [scholars.nova.edu]

- 24. The pharmacokinetics and metabolism of ivermectin in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enigma of Ivermectin Aglycone

An In-Depth Technical Guide to the Identification of Protein Targets for Ivermectin Aglycone

This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for identifying the protein targets of Ivermectin aglycone. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that reflects field-proven insights and ensures scientific integrity.

Ivermectin, a Nobel Prize-winning antiparasitic agent, is well-characterized for its potent activity against a broad spectrum of nematodes and arthropods.[1] Its primary mechanism of action involves the modulation of glutamate-gated chloride channels and GABA receptors in invertebrates, leading to paralysis and death.[2][3][4] Ivermectin aglycone, a semi-synthetic derivative formed by the hydrolysis of Ivermectin's disaccharide unit, presents a unique pharmacological puzzle.[5][6] It is a potent inhibitor of nematode larval development but is notably devoid of the paralytic activity associated with its parent compound.[5][6][7][8] This critical distinction suggests that Ivermectin aglycone may interact with a different set of protein targets, offering a compelling avenue for the discovery of novel anthelmintic mechanisms and, potentially, therapeutic targets in other disease areas such as oncology and virology, where Ivermectin and its derivatives have shown promise.[9][10][11][12]

This guide will provide a structured, multi-pronged approach to deconvoluting the protein targets of Ivermectin aglycone, emphasizing the rationale behind each experimental choice and the integration of orthogonal methods to ensure the validity of the findings.

Part 1: Foundational Knowledge and Reagent Preparation

Before embarking on target identification studies, a thorough understanding of the physicochemical properties of Ivermectin aglycone is paramount.

Synthesis, Purity, and Stability of Ivermectin Aglycone

Ivermectin aglycone is typically produced by the acid hydrolysis of the disaccharide moiety from Ivermectin.[9] Commercially available sources provide the compound with high purity (>99%).[7][13]

It is crucial to assess the stability of Ivermectin aglycone under experimental conditions (e.g., in cell culture media, lysis buffers). Degradation can lead to spurious results. Stability can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) over time in relevant buffers and temperatures.

Solubility Profile

Ivermectin and its aglycone are poorly soluble in water.[15][16] This necessitates the use of organic solvents for stock solutions, typically dimethyl sulfoxide (DMSO), ethanol, or methanol.[5][8]

| Property | Value/Solvent | Source |

| Water Solubility | Poor | [15][16] |

| Organic Solvents | Soluble in DMSO, ethanol, methanol, DMF | [5][8] |

When preparing working solutions, it is critical to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied (typically <0.5% for in vitro assays).

Part 2: A Multi-Modal Strategy for Target Identification

No single method for protein target identification is foolproof. Therefore, a convergent approach utilizing multiple, mechanistically distinct techniques is advocated to build a high-confidence list of putative targets. This guide proposes a workflow that progresses from broad, unbiased screening to more focused validation.

Figure 1: A multi-modal workflow for target identification.

Unbiased, Label-Free Approaches: Preserving Native Interactions

The primary advantage of label-free methods is that they do not require chemical modification of the small molecule, thus avoiding potential alterations to its binding properties.

Principle: TPP is based on the principle that the binding of a ligand to a protein alters its thermal stability.[2][5] By heating cell lysates or intact cells to various temperatures in the presence and absence of Ivermectin aglycone, changes in protein denaturation and aggregation can be quantified using mass spectrometry.[4][7] Proteins that exhibit a significant shift in their melting temperature (Tm) upon treatment with the compound are considered potential targets.

Experimental Protocol: TPP-TR (Temperature Range)

-

Cell Culture and Treatment: Culture relevant cells (e.g., nematode cells or a relevant mammalian cell line) to a high density. Treat the cells with either Ivermectin aglycone at a predetermined concentration or a vehicle control (e.g., DMSO) for a specified time.

-

Cell Lysis and Aliquoting: Harvest and lyse the cells. Aliquot the lysate into several tubes.

-

Temperature Gradient: Heat each aliquot to a different temperature for a set time (e.g., 3 minutes) across a range (e.g., 37°C to 67°C).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

-

Protein Digestion and TMT Labeling: Digest the soluble proteins into peptides using trypsin. Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.

-

Mass Spectrometry: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative amount of each protein remaining soluble at each temperature. Plot melting curves for each protein in the vehicle- and drug-treated samples. Identify proteins with a statistically significant shift in their melting curve.

Principle: DARTS leverages the phenomenon that the binding of a small molecule to a protein can confer resistance to proteolysis.[3][6][9] In the presence of Ivermectin aglycone, its target proteins will be more resistant to digestion by a protease compared to the unbound state.

Experimental Protocol: DARTS

-

Protein Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.

-

Compound Incubation: Divide the lysate into aliquots and incubate with varying concentrations of Ivermectin aglycone or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a specific time to allow for partial digestion. The choice of protease and digestion time should be optimized.

-

Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analysis of Protected Proteins: Analyze the protein profiles of the digested samples. This can be done in two ways:

-

Gel-based: Run the samples on an SDS-PAGE gel. Proteins that are protected from digestion by Ivermectin aglycone will appear as more intense bands compared to the control lanes. These bands can be excised and identified by mass spectrometry.

-

Gel-free (LC-MS/MS): Digest the entire sample with trypsin and analyze by LC-MS/MS. Use label-free quantification or isotopic labeling (e.g., SILAC) to identify proteins that are more abundant in the Ivermectin aglycone-treated samples.

-

Affinity-Based Approaches: Capturing Binding Partners

Affinity-based methods involve the immobilization of the small molecule to a solid support to "pull down" its interacting proteins from a cell lysate.

Principle: This classic technique involves chemically modifying Ivermectin aglycone to incorporate a linker and an affinity tag (e.g., biotin) or to immobilize it on a resin.[17][18][19] The modified compound is then used to capture its binding partners from a cell lysate.

Experimental Protocol: Photo-Affinity Labeling Pulldown

-

Synthesis of an Ivermectin Aglycone Probe: Synthesize a derivative of Ivermectin aglycone that includes a photo-reactive group (e.g., diazirine) and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.

-

Cell Lysate Incubation: Incubate the photo-affinity probe with a cell lysate.

-

UV Cross-linking: Expose the mixture to UV light to induce covalent cross-linking between the probe and its binding proteins.

-

Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Identification: Elute the captured proteins from the beads and identify them by mass spectrometry.

Figure 2: Workflow for photo-affinity chromatography.

Part 3: Orthogonal Validation of Putative Targets

Once a list of candidate protein targets has been generated, it is imperative to validate these interactions using orthogonal methods that rely on different biophysical principles.

In-cell NMR Spectroscopy

Principle: In-cell NMR allows for the study of protein-ligand interactions at atomic resolution within a living cellular environment.[11][20][21] By overexpressing an isotopically labeled candidate protein in cells, changes in its NMR spectrum upon the addition of Ivermectin aglycone can be monitored.

Experimental Protocol: In-cell NMR

-

Overexpression of Labeled Protein: Transfect cells with a plasmid encoding the ¹⁵N-labeled candidate protein.

-

Cell Treatment: Treat the cells with Ivermectin aglycone.

-

NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra of the cells.

-

Spectral Analysis: Analyze the spectra for chemical shift perturbations or line broadening of specific residues, which indicate direct binding of Ivermectin aglycone to the protein.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (Ivermectin aglycone) to a ligand (the putative target protein) immobilized on a sensor chip in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).

Experimental Protocol: SPR

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip.

-

Analyte Injection: Flow solutions of Ivermectin aglycone at various concentrations over the chip.

-

Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.

-

Kinetic Analysis: Fit the binding data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-based Functional Assays

Principle: The ultimate validation of a target is to demonstrate that the interaction between the small molecule and the protein leads to a measurable biological effect.

Experimental Protocol: Nematode Larval Development Inhibition Assay

-

Nematode Culture: Culture a susceptible strain of a relevant nematode species (e.g., Haemonchus contortus or Caenorhabditis elegans).[22][23]

-

Assay Setup: In a multi-well plate, add nematode eggs or L1 larvae to a culture medium containing serial dilutions of Ivermectin aglycone.

-

Incubation: Incubate the plates for a period sufficient for larval development to the L3 stage in the control wells.

-

Quantification of Inhibition: Determine the concentration of Ivermectin aglycone that inhibits larval development by 50% (IC₅₀).

-

Target Knockdown/Knockout: To further validate a specific target, repeat the assay in a nematode strain where the gene for the putative target protein has been knocked down (e.g., by RNAi) or knocked out. A loss of sensitivity to Ivermectin aglycone in the knockdown/knockout strain would provide strong evidence for the identified target.

Conclusion: A Pathway to Confident Target Identification